molecular formula C100H191Cl2N5O54P- B12066279 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)

Cat. No.: B12066279
M. Wt: 2429.5 g/mol
InChI Key: UOOBAWOAHDKZLJ-YDBTUDGBSA-M
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Description

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) is a phospholipid derivative commonly used in the formulation of liposomes and other nanoparticle-based drug delivery systems. This compound combines the hydrophobic properties of distearoyl phosphatidylethanolamine with the hydrophilic properties of polyethylene glycol, making it an ideal candidate for creating stable and biocompatible lipid-based carriers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) typically involves the conjugation of distearoyl phosphatidylethanolamine with polyethylene glycol (PEG) chains. The reaction is carried out under controlled conditions to ensure the formation of a stable amide bond between the phospholipid and the PEG chain. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the initial synthesis of the phospholipid-PEG conjugate, followed by purification using techniques such as column chromatography and dialysis to remove any unreacted starting materials and by-products. The final product is then lyophilized to obtain a dry powder form suitable for storage and further use .

Chemical Reactions Analysis

Types of Reactions

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) involves its ability to form stable lipid bilayers and encapsulate therapeutic agents. The hydrophobic distearoyl chains anchor the compound within the lipid bilayer, while the hydrophilic PEG chains extend into the aqueous environment, providing steric stabilization and preventing aggregation. This unique structure allows for the efficient delivery of drugs and other therapeutic agents to target cells and tissues .

Comparison with Similar Compounds

Similar Compounds

    1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium salt): Similar structure but with an amino group instead of a cyanur group.

    1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-5000] (ammonium salt): Contains a maleimide group and a longer PEG chain.

    1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-5000] (ammonium salt): Contains a folate group for targeted delivery to folate receptor-expressing cells.

Uniqueness

The uniqueness of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) lies in its cyanur group, which provides additional functionalization options for conjugation with various therapeutic agents and targeting ligands. This makes it a versatile compound for the development of advanced drug delivery systems .

Properties

Molecular Formula

C100H191Cl2N5O54P-

Molecular Weight

2429.5 g/mol

IUPAC Name

2-[2-[(E)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethenyl]peroxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate;ethene;methane

InChI

InChI=1S/C49H88Cl2N5O54P.25C2H4.CH4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(57)63-41-43(68-45(58)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-67-111(60,61)66-38-36-53-49(59)62-39-40-65-70-72-74-76-78-80-82-84-86-88-90-92-94-96-98-100-102-104-106-108-110-109-107-105-103-101-99-97-95-93-91-89-87-85-83-81-79-77-75-73-71-69-64-37-35-52-48-55-46(50)54-47(51)56-48;25*1-2;/h35,37,43H,3-34,36,38-42H2,1-2H3,(H,53,59)(H,60,61)(H,52,54,55,56);25*1-2H2;1H4/p-1/b37-35+;;;;;;;;;;;;;;;;;;;;;;;;;;/t43-;;;;;;;;;;;;;;;;;;;;;;;;;;/m1........................../s1

InChI Key

UOOBAWOAHDKZLJ-YDBTUDGBSA-M

Isomeric SMILES

C.CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOO/C=C/NC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCCCC.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C

Canonical SMILES

C.CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOC=CNC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCCCC.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C

Origin of Product

United States

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